In-depth Technical Guide to the IR-251 Fluorescent Probe: Discovery, Synthesis, and Applications
In-depth Technical Guide to the IR-251 Fluorescent Probe: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The near-infrared (NIR) fluorescent probe IR-251 has emerged as a significant tool in cancer research, demonstrating both diagnostic and therapeutic potential. This multifunctional molecule selectively targets mitochondria within tumor cells, enabling real-time imaging and simultaneously inhibiting tumor proliferation and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of IR-251, along with its key experimental protocols and quantitative data.
Discovery and Mechanism of Action
IR-251 was identified as a novel mitochondrion-targeting NIR fluorophore with potent anti-tumor properties.[1] Its mechanism of action is multifaceted, involving a cascade of events initiated by its accumulation in the mitochondria of cancer cells.
Mitochondrial Targeting: IR-251 is selectively taken up by tumor cells and localizes within the mitochondria. This targeting is mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of cancer cells.
Induction of Oxidative Stress: Upon accumulation in the mitochondria, IR-251 inhibits the activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This inhibition leads to an overproduction of Reactive Oxygen Species (ROS), inducing a state of high oxidative stress within the cancer cells.
Inhibition of the β-catenin Signaling Pathway: The excessive ROS generation subsequently suppresses the β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and metastasis in many cancers. By downregulating this pathway and its downstream protein targets related to the cell cycle and metastasis, IR-251 effectively halts tumor growth and spread.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of IR-251 in tumor cells.
Chemical and Spectroscopic Properties
IR-251 is a heptamethine cyanine dye. Its chemical structure is characterized by two indolenine rings linked by a seven-carbon polymethine chain.
| Property | Value |
| Chemical Formula | C₅₁H₇₀BrClN₄O₂ |
| Molecular Weight | 886.48 g/mol |
| Excitation Maximum (λex) | Data not available in published literature |
| Emission Maximum (λem) | Data not available in published literature |
| Molar Extinction Coefficient (ε) | Data not available in published literature |
| Fluorescence Quantum Yield (Φf) | Data not available in published literature |
Note: Specific quantitative spectroscopic data for IR-251 has not been made publicly available in the primary literature as of the last update. The values for similar heptamethine cyanine dyes typically fall in the near-infrared range (Excitation: ~750-800 nm, Emission: ~780-850 nm).
Synthesis of IR-251
While the detailed, step-by-step synthesis protocol for IR-251 is not publicly available, the general synthesis of heptamethine cyanine dyes involves the condensation of two heterocyclic quaternary salts with a polymethine bridge-forming reagent. Based on the structure of IR-251, a plausible synthetic route would involve the reaction of a substituted indoleninium salt with a suitable seven-carbon chain precursor, followed by functionalization to introduce the targeting and effector moieties.
A general workflow for the synthesis of a similar cyanine dye is presented below.
General Synthetic Workflow
Caption: General workflow for the synthesis of a functionalized heptamethine cyanine dye.
Experimental Protocols
In Vitro Cell Imaging with IR-251
This protocol describes the use of IR-251 for imaging mitochondria in live cancer cells.
Materials:
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Cancer cell line of interest (e.g., A549, HeLa)
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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IR-251 stock solution (in DMSO)
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Confocal microscope with appropriate NIR laser lines and detectors
Procedure:
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Seed the cancer cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
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Prepare a working solution of IR-251 in pre-warmed complete cell culture medium. The final concentration may need to be optimized but is typically in the low micromolar range.
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Remove the culture medium from the cells and wash once with pre-warmed PBS.
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Add the IR-251 working solution to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C in a CO₂ incubator.
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After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
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Add fresh pre-warmed complete cell culture medium or PBS to the cells for imaging.
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Image the cells using a confocal microscope. Use an excitation wavelength appropriate for NIR dyes (e.g., 780 nm laser) and collect the emission in the NIR range (e.g., 800-850 nm).
In Vivo Tumor Imaging with IR-251
This protocol outlines the general procedure for using IR-251 for in vivo imaging of tumors in a mouse model.
Materials:
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Tumor-bearing mouse model
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IR-251 sterile solution for injection (e.g., dissolved in a biocompatible solvent like a mixture of DMSO and saline)
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In vivo imaging system (IVIS) or similar instrument with NIR fluorescence capabilities
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Anesthesia (e.g., isoflurane)
Procedure:
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Anesthetize the tumor-bearing mouse using a calibrated anesthesia system.
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Acquire a pre-injection (baseline) fluorescence image of the mouse.
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Administer the IR-251 solution to the mouse via an appropriate route (e.g., tail vein injection). The dosage will need to be optimized based on the probe's properties and the animal model.
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Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.
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Maintain the mouse under anesthesia during each imaging session.
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Analyze the fluorescence intensity in the tumor region compared to other tissues to assess tumor targeting.
Data Presentation
As specific quantitative data for IR-251 is not available, the following table presents typical ranges for heptamethine cyanine dyes used in biomedical imaging for comparison.
| Parameter | Typical Range for Heptamethine Cyanine Dyes |
| Excitation Maximum (λex) | 750 - 800 nm |
| Emission Maximum (λem) | 780 - 850 nm |
| Molar Extinction Coefficient (ε) | 150,000 - 250,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 in aqueous media |
Conclusion
The IR-251 fluorescent probe represents a significant advancement in the field of theranostics. Its ability to specifically target cancer cell mitochondria, coupled with its dual functionality as an imaging agent and a therapeutic molecule, makes it a promising candidate for further preclinical and potentially clinical development. This guide provides a foundational understanding of IR-251 for researchers and professionals in the field of drug discovery and cancer biology. Further research to fully elucidate its photophysical properties and optimize its synthesis is warranted.
